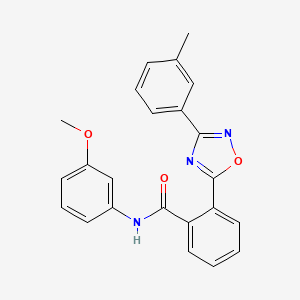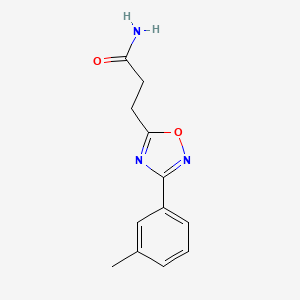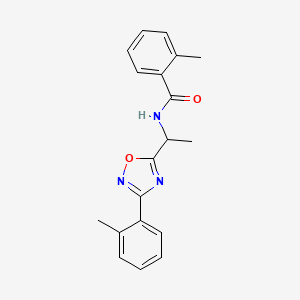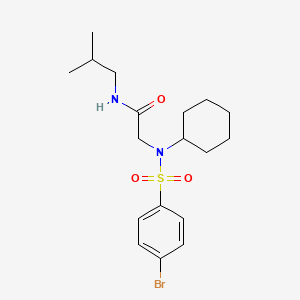
3,4,5-trimethoxy-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-trimethoxy-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide, also known as ODM-201, is a non-steroidal androgen receptor (AR) antagonist that is used in scientific research. It was developed for the treatment of prostate cancer and has shown promising results in preclinical studies.
Mecanismo De Acción
3,4,5-trimethoxy-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide works by binding to the androgen receptor and blocking the binding of androgens such as testosterone and dihydrotestosterone. This prevents the activation of the receptor and the growth of prostate cancer cells that are dependent on androgen signaling.
Biochemical and Physiological Effects:
3,4,5-trimethoxy-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has been shown to reduce the levels of prostate-specific antigen (PSA), a marker of prostate cancer progression, in patients with advanced prostate cancer. It has also been shown to have fewer side effects compared to other AR antagonists, such as bicalutamide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3,4,5-trimethoxy-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide in lab experiments is its specificity for the androgen receptor, which allows for more precise studies of the receptor's function. However, one limitation is that it may not be effective in all patients with prostate cancer, as some tumors may be resistant to AR antagonists.
Direcciones Futuras
1. Combination therapy with 3,4,5-trimethoxy-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide and other anti-cancer agents to improve treatment outcomes.
2. Further studies to determine the optimal dosing and duration of treatment with 3,4,5-trimethoxy-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide.
3. Investigation of the potential use of 3,4,5-trimethoxy-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide in the treatment of other types of cancer that are dependent on androgen signaling.
4. Development of biomarkers to identify patients who are most likely to benefit from treatment with 3,4,5-trimethoxy-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide.
5. Studies to investigate the long-term safety and efficacy of 3,4,5-trimethoxy-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide in patients with advanced prostate cancer.
Métodos De Síntesis
3,4,5-trimethoxy-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide is synthesized by reacting 3,4,5-trimethoxybenzoyl chloride with 1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethanamine in the presence of a base. The resulting product is then reacted with N,N-dimethylformamide dimethyl acetal to yield 3,4,5-trimethoxy-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide.
Aplicaciones Científicas De Investigación
3,4,5-trimethoxy-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide is primarily used in scientific research to study the androgen receptor and its role in prostate cancer. It has been shown to inhibit the growth of prostate cancer cells in vitro and in vivo, and is being studied as a potential treatment for advanced prostate cancer.
Propiedades
IUPAC Name |
3,4,5-trimethoxy-N-[1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5/c1-12-8-6-7-9-15(12)19-23-21(29-24-19)13(2)22-20(25)14-10-16(26-3)18(28-5)17(11-14)27-4/h6-11,13H,1-5H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZSTUFRJGDTES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C(C)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

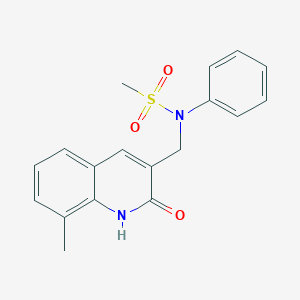

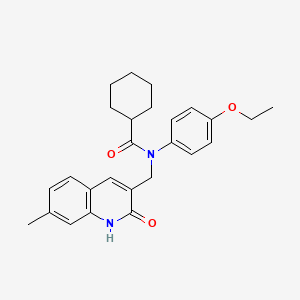
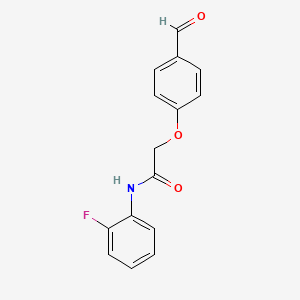
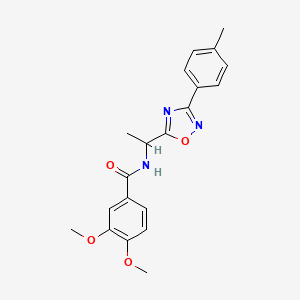
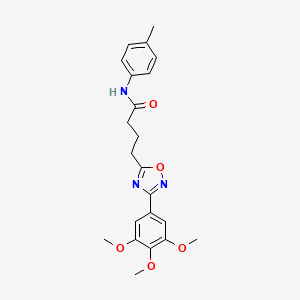
![1-[1-(5-chloro-2-ethoxybenzenesulfonyl)piperidine-4-carbonyl]-4-methylpiperazine](/img/structure/B7686512.png)
